molecular formula C11H13BrN4O2 B11982691 8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11982691
M. Wt: 313.15 g/mol
InChI Key: DFQPZPOLTUQKKY-SNAWJCMRSA-N
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Description

8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a butenyl group at the 7th position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the bromination of 1,3-dimethylxanthine followed by the introduction of the butenyl group through a substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine atom.

    Substitution: The butenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of de-brominated purine derivatives.

    Substitution: Formation of various substituted purine compounds.

Scientific Research Applications

8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-1,3-dimethylxanthine: Lacks the butenyl group but shares the bromine and dimethylxanthine structure.

    7-(2-Butenyl)-1,3-dimethylxanthine: Lacks the bromine atom but has the butenyl and dimethylxanthine structure.

Uniqueness

8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both the bromine atom and the butenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13BrN4O2

Molecular Weight

313.15 g/mol

IUPAC Name

8-bromo-7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H13BrN4O2/c1-4-5-6-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-5H,6H2,1-3H3/b5-4+

InChI Key

DFQPZPOLTUQKKY-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

Canonical SMILES

CC=CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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